![molecular formula C18H14F3NOS B2834820 1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde CAS No. 338416-41-4](/img/structure/B2834820.png)

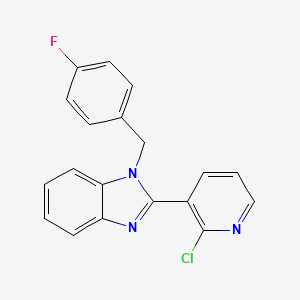

1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde” is a chemical compound . It is used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II .

Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of this compound are provided .Scientific Research Applications

Catalysis and Synthesis

Palladacycles with Indole Cores as Catalysts : Indole-derived compounds, such as 1-pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, have been synthesized and used to create palladacycles. These complexes, featuring an indole core, have shown efficiency as catalysts in Suzuki–Miyaura coupling and allylation reactions. The research highlights the potential of indole-based compounds in catalysis and synthesis applications (Singh et al., 2017).

Synthesis of Benzo[f]indole Derivatives : Another study explored the synthesis of 1-methyl-1H-benzo[f]indole-4,9-dione derivatives using a palladium-catalyzed reaction, indicating the versatility of indole-derived compounds in synthesizing heterocyclic structures with potential applications in materials science and pharmaceuticals (Nadji-Boukrouche et al., 2015).

Copper-Catalyzed Benzannulation for Synthesis : A copper-catalyzed formal [3+1+2] benzannulation process using indole-3-carbaldehydes has been developed, yielding a variety of carbazoles and indoles. This method emphasizes the role of indole derivatives in creating polycyclic compounds, which could be relevant for materials and medicinal chemistry (Guo et al., 2020).

Heterocyclic Compound Synthesis

Pummerer-type Cyclization for Heteroaromatics : The Pummerer-type cyclization reaction has been employed to synthesize heteroaromatic analogues of tetrahydroisoquinoline, demonstrating the synthetic utility of sulfur-containing indole derivatives in constructing complex heterocyclic systems with potential biological activity (Horiguchi et al., 2004).

Synthesis of Triazole Integrated Schiff Bases : Indole and triazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, showcasing the potential of indole-based compounds in developing therapeutic agents (Kate et al., 2020).

Safety And Hazards

properties

IUPAC Name |

1-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NOS/c1-22-16-8-3-2-7-14(16)15(10-23)17(22)24-11-12-5-4-6-13(9-12)18(19,20)21/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTNKGSETHERIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1SCC3=CC(=CC=C3)C(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2834742.png)

![2-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol](/img/structure/B2834745.png)

![5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-(2-methylphenyl)-1,3-thiazole](/img/structure/B2834750.png)

![1-({1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]azetidin-3-yl}sulfonyl)-2,3-dihydro-1H-indole](/img/structure/B2834752.png)

![4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2834759.png)